H-Asp(Leu-OH)-OH

Description

Significance of Branched Peptide Architectures in Chemical Biology

Branched peptides are molecules where at least one amino acid is bonded to three or more other amino acids, creating a non-linear, dendritic-like structure. This architectural complexity provides several distinct advantages in chemical biology and materials science. Unlike linear peptides, branched structures can present multiple copies of a bioactive sequence in a defined spatial arrangement, a concept known as multivalency. This can lead to superior binding affinities and specificities for biological targets, such as proteins and cell receptors, by exploiting avidity effects. researchgate.net

Furthermore, branched peptide frameworks often exhibit enhanced properties crucial for biomedical applications. rsc.org They can be designed to have slower degradation rates, greater stiffness, and the ability to self-assemble into complex nanostructures like hydrogels. rsc.org These characteristics make them promising candidates for a range of uses, including:

Drug Delivery Systems: Their architecture allows for efficient drug binding and controlled release. rsc.orgrsc.org

Tissue Engineering: They can serve as scaffolds that mimic the complex extracellular matrix, promoting cell adhesion and growth. rsc.orgrsc.org

Modulation of Protein-Protein Interactions: The multivalent display of binding motifs can effectively disrupt or stabilize protein complexes. researchgate.net

The ability to synthesize and modify these structures with a high degree of control allows for the precise tuning of their chemical and physical properties to meet specific biomedical needs. rsc.org

Role of Aspartic Acid as a Branching Point in Peptide Design

The creation of a branched peptide requires an amino acid that can serve as a branching point. While amino acids with side-chain amino groups like lysine (B10760008) are commonly used, those with side-chain carboxyl groups, such as aspartic acid (Asp) and glutamic acid (Glu), are also instrumental. rsc.org In this case, the side-chain carboxyl group of an aspartic acid residue provides a site for initiating a new peptide chain, creating a branch from the main peptide backbone.

The synthesis of such peptides is a sophisticated process, typically accomplished using solid-phase peptide synthesis (SPPS). This method involves the use of orthogonal protecting groups, which are chemical moieties that mask reactive functional groups and can be selectively removed under specific conditions without affecting other parts of the molecule. rsc.orgpeptide.com For aspartic acid, its α-amino group and α-carboxyl group participate in forming the main peptide chain, while the β-carboxyl group on its side chain is used for branching. To achieve this, chemists employ protecting groups that can be selectively removed from the side chain to allow for the coupling of another amino acid, thus forming the branch. rsc.orgpeptide.com

Strategies for creating branches at aspartic acid residues include the use of its side-chain benzyl (B1604629) ester as a precursor, which can be converted into various functional groups to facilitate ligation, a process of joining peptide segments. researchgate.netthieme-connect.com Chemical ligation techniques, such as native chemical ligation (NCL), further enhance the ability to assemble large, complex branched peptides from unprotected segments. rsc.org

Overview of H-Asp(Leu-OH)-OH within the Context of Branched Dipeptides

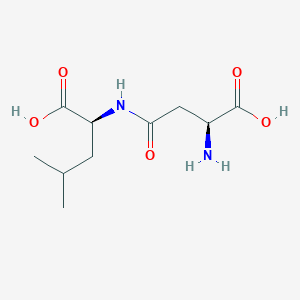

The simplest manifestation of this branching concept is a branched dipeptide. A prime example is the compound This compound . The name itself decodes its structure:

H-Asp...-OH : This indicates an aspartic acid residue forms the core of the molecule, with a free amine (N-terminus) and a free carboxylic acid (C-terminus) on its main chain.

(Leu-OH) : This signifies that a leucine (B10760876) (Leu) residue, which itself possesses a free carboxylic acid group, is attached as a branch. The attachment occurs via an amide bond between the N-terminus of the leucine and the β-carboxyl group of the aspartic acid's side chain.

This specific branched dipeptide, this compound, serves as a valuable building block in biochemical research and pharmaceutical development. chemimpex.comchemimpex.com It is utilized in the synthesis of more complex peptide structures and peptide mimetics, where its defined structure can contribute to modulating biological activity. chemimpex.com Its utility in peptide synthesis is enhanced by its compatibility with various standard coupling methodologies. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Landscape and Dynamics of Branched Peptides Featuring Aspartic Acid Side Chains

Theoretical Frameworks for Peptide Conformational Analysis

The conformation of a peptide is determined by the rotational angles around the bonds of its backbone (phi, ψ) and side chains (χ). The energetically favorable conformations are dictated by a delicate balance of non-covalent interactions, including intramolecular hydrogen bonds, electrostatic interactions, van der Waals forces, and interactions with the surrounding solvent molecules. nih.gov The presence of a branch, as in H-Asp(Leu-OH)-OH, introduces additional degrees of freedom and potential for unique intramolecular interactions that are not present in linear peptides.

For peptides containing acidic residues like aspartic acid, the protonation state of the side-chain carboxyl group plays a pivotal role. This group can act as a hydrogen bond acceptor or, when protonated, a donor, significantly influencing the local and global peptide structure. nih.gov The formation of specific structural motifs, such as β-turns and γ-turns, is often stabilized by hydrogen bonds. acs.orgacs.org For instance, studies on model peptides have shown that intramolecular salt bridges between an aspartic acid side chain and a basic residue can reduce the flexibility of the peptide backbone. nih.gov The relative orientation of side chains, influenced by steric hindrance and specific interactions, further defines the conformational preferences. researchgate.net

Computational Approaches to Elucidate Conformational Preferences

Given the complexity and transient nature of peptide conformations, computational methods are indispensable for providing a detailed, atomistic view of their structural dynamics. nih.govbeilstein-journals.org These techniques allow for the exploration of the potential energy surface of the molecule to identify stable conformers and the pathways of conformational transitions.

The choice of force field—a set of parameters used to describe the potential energy of the system—is critical in MD simulations. Different force fields (e.g., CHARMM, AMBER, GROMOS) can yield different structural predictions for the same peptide, making it essential to benchmark simulation results against experimental data where possible. nih.govaip.org

Table 1: Comparison of Common Force Fields in Peptide MD Simulations

| Force Field Family | Key Characteristics | Typical Application |

| CHARMM | Widely used for proteins, nucleic acids, and lipids. Includes variations with CMAP corrections for improved backbone dihedral representation. nih.gov | Protein folding, protein-ligand interactions, membrane simulations. |

| AMBER | Another popular choice for biomolecular simulations, known for its robust parameterization for proteins and nucleic acids. nih.gov | Simulating protein and DNA/RNA systems, free energy calculations. |

| GROMOS | Developed for dynamic modeling of biomolecules, often used with the GROMACS simulation package. nih.gov | Biomolecular dynamics, particularly in solution. |

| OPLS-AA | Optimized Potentials for Liquid Simulations - All-Atom; provides good coverage for a wide range of organic molecules and biomolecules. researchgate.net | Simulation of proteins in solution, calculation of solvation free energies. |

A significant challenge in conventional MD simulations is the risk of the system becoming trapped in a local energy minimum, preventing a thorough exploration of the entire conformational space. Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. aip.orgacs.org In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. researchgate.net Periodically, the conformations between replicas at adjacent temperatures are swapped based on a probability criterion. The higher-temperature simulations can more easily overcome energy barriers, allowing the system to explore a wider range of conformations, which are then populated to the lower-temperature replicas. researchgate.netacs.org

REMD has been successfully applied to study the folding of various peptides, including cyclic peptides and those adsorbing to surfaces. researchgate.netacs.org For instance, REMD simulations of LK peptides showed that their secondary structure varies significantly depending on the force field used and the properties of the surface they interact with. researchgate.net This method is particularly valuable for complex systems like branched peptides, where the energy landscape can be rugged with numerous minima. nih.gov

Intramolecular hydrogen bonds are fundamental to the stabilization of defined secondary structures in peptides, such as helices and turns. u-tokyo.ac.jp The aspartic acid side chain, with its carboxyl group, is a key participant in these interactions. It can form hydrogen bonds with backbone amide groups or other polar side chains, leading to specific folded structures known as Asx turns. nih.govacs.org

Computational studies have detailed the role of hydrogen bonding in complex chemical processes. For example, in the formation of a succinimide (B58015) intermediate from an aspartic acid residue—a common non-enzymatic reaction in proteins—a complex network of intramolecular and water-mediated intermolecular hydrogen bonds is crucial. nih.govmdpi.com The breaking and forming of these bonds drive the conformational changes necessary for the reaction to proceed. mdpi.com Similarly, the stability of different conformers of a peptide is often determined by the number and geometry of its intramolecular hydrogen bonds. acs.org

The solvent environment profoundly impacts a peptide's conformational equilibrium. nih.govrsc.org Water, as a polar, hydrogen-bonding solvent, can compete for hydrogen bond donors and acceptors on the peptide, potentially destabilizing intramolecular hydrogen bonds that would be stable in a vacuum or an apolar solvent. nih.gov This competition can favor more extended conformations where the peptide backbone is well-solvated. nih.gov

Conversely, in apolar solvents, intramolecular hydrogen bonds are strengthened, promoting more compact, folded structures. rsc.org The choice of solvent can thus be used to tune a peptide's structure. unizar.es For example, solvents like trifluoroethanol (TFE) are known to stabilize helical structures by disrupting the hydration shell around the peptide, which provides a favorable entropic contribution to helix formation. researchgate.net MD simulations explicitly including solvent molecules are crucial for accurately capturing these effects and predicting the most relevant conformations under specific environmental conditions. aip.orgacs.org

Table 2: Effect of Solvent Polarity on Peptide Conformation

| Solvent Type | Dielectric Constant | Primary Effect on Peptide Structure | Resulting Conformation |

| Apolar (e.g., Chloroform) | Low | Promotes intramolecular hydrogen bonding. rsc.org | Tends to be folded/compact (e.g., β-turns). rsc.org |

| Polar Aprotic (e.g., DMSO) | High | Can act as H-bond acceptor, but not donor. nih.gov | Can support both folded and extended structures. |

| Polar Protic (e.g., Water, TFE) | High | Competes for H-bonds; disrupts peptide hydration shells. nih.govresearchgate.net | Often favors extended or specific solvated structures (e.g., α-helices in TFE). researchgate.net |

While MD simulations excel at exploring conformational dynamics, quantum mechanical methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure of a molecule. ajrconline.orgmdpi.com DFT calculations are used to optimize molecular geometries, determine relative energies of different conformers, and calculate properties like vibrational frequencies. researchgate.net For peptides, DFT is particularly useful for studying the effects of chemical modifications, such as the N-methylation of a peptide backbone or the branching from a side chain. rsc.org

Natural Bond Orbital (NBO) analysis is a technique often used in conjunction with DFT to analyze the calculated wavefunction. ajrconline.orgcomputabio.com NBO provides a chemically intuitive picture of bonding by localizing orbitals into representations of lone pairs, core orbitals, and chemical bonds. rsc.orgcomputabio.com This analysis can reveal details about charge distribution, hyperconjugative interactions (electron delocalization), and the nature of intramolecular hydrogen bonds, offering deep insights into the factors that stabilize a particular peptide conformation. ajrconline.orgmdpi.com For instance, NBO analysis has been used to show how N-methylation alters the charge on amide atoms, which in turn affects solubility and the energy barrier for cis/trans isomerization of the amide bond. rsc.org

Influence of Solvent Environment on Conformational Profiles

Spectroscopic Techniques for Experimental Conformational Characterization (e.g., NMR, CD)

The experimental elucidation of the three-dimensional structure of branched peptides like this compound in solution relies heavily on the application of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are paramount in providing detailed insights into the peptide's conformational preferences and dynamics. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of peptides in solution at an atomic level. researchgate.net For a branched dipeptide such as this compound, a suite of NMR experiments can be employed to define its conformational landscape.

2D NMR techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for detailed structural analysis.

TOCSY experiments are used to identify the spin systems of the individual amino acid residues, in this case, aspartic acid and leucine (B10760876). researchgate.net

NOESY experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing critical distance restraints for structure calculation. manchester.ac.uk For this compound, NOEs between the protons of the aspartic acid backbone and the attached leucine side chain would be instrumental in defining the orientation of the branch.

Coupling Constants (³J) , particularly the ³JαN coupling constant, can provide information about the backbone dihedral angle φ. researchgate.net

Temperature dependence of amide proton chemical shifts can be used to identify protons involved in stable intramolecular hydrogen bonds, which are shielded from the solvent. manchester.ac.uk

NMR studies on branched peptides can be complex due to the potential for non-equivalent branches in larger structures, though this is less of a concern for a simple dipeptide. mdpi.com The data obtained from these NMR experiments can be used to generate a family of structures consistent with the experimental restraints, providing a detailed picture of the peptide's preferred conformation in solution.

Circular Dichroism (CD) Spectroscopy is a sensitive technique for probing the secondary structure of peptides. u-tokyo.ac.jp The peptide backbone absorbs UV light in the far-UV region (<250 nm), and the resulting CD spectrum is characteristic of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). diva-portal.org

An α-helix typically shows a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. u-tokyo.ac.jp

A β-sheet structure is characterized by a negative band around 218 nm and a positive band near 195 nm.

A random coil conformation usually displays a strong negative band around 200 nm. u-tokyo.ac.jp

For a small, flexible peptide like this compound, the CD spectrum in an aqueous solution would likely be dominated by features indicative of a random coil or disordered structure. However, changes in the solvent environment, such as the addition of helix-inducing solvents like trifluoroethanol, could reveal any intrinsic propensity to form ordered structures. nih.gov CD spectroscopy is also invaluable for monitoring conformational changes upon binding to other molecules or in response to changes in environmental conditions like pH. nih.gov The aromatic side chains can also contribute to the CD spectrum, which needs to be considered during analysis. nih.gov

Together, NMR and CD spectroscopy provide complementary information, with NMR offering high-resolution structural details and CD providing a global view of the secondary structure, making them indispensable for characterizing the conformational landscape of branched peptides like this compound. acs.org

Impact of Side-Chain Branching on Peptide Secondary Structure and Stability

The stability of secondary structures like α-helices and β-sheets is a delicate balance of hydrogen bonds, van der Waals interactions, and electrostatic interactions. Side-chain characteristics play a crucial role in this balance.

Steric Hindrance: Amino acids with branching at the β-carbon of their side chain, such as valine and isoleucine, are known to destabilize α-helices due to steric clashes between the bulky side chain and the peptide backbone. libretexts.org While the branching in this compound occurs further from the backbone (at the γ-carboxyl group of aspartic acid), the bulky leucine side chain can still impose conformational restrictions. These restrictions might hinder the adoption of tightly packed helical structures. However, β-branching is also known to promote β-sheet propensity. acs.org

Hydrogen Bonding: The presence of the leucine's carboxyl group (-OH) and the peptide bond within the branch introduces additional hydrogen bond donors and acceptors. These groups can compete with the main chain hydrogen bonds that are essential for stabilizing canonical secondary structures like α-helices and β-sheets. libretexts.org Conversely, they could also participate in forming non-canonical turns or stabilizing local conformations through side chain-backbone or side chain-side chain hydrogen bonds.

Conformational Entropy: The flexibility of the branched side chain influences the conformational entropy of the unfolded state. The shorter and more restricted side chains of aspartic acid oligomers tend to push the grafted chains away from a surface, while longer and more flexible side chains, like those of glutamic acid, allow for more interaction. mdpi.com The Asp(Leu-OH) side chain, being relatively long and flexible, could have a significant impact on the conformational freedom of the peptide.

Studies on model peptides have shown that the position and identity of amino acids are critical in determining the tendency to form ordered structures. nih.gov For instance, aspartic acid itself is considered a helix breaker, partly because its side chain can form hydrogen bonds that compete with the main-chain hydrogen bonds of the helix. pnas.org However, it is often found in specific positions within turns. libretexts.org The racemization rate of aspartyl residues has been shown to be dependent on the secondary structure, being much faster in α-helical structures compared to β-sheets, indicating a strong interplay between conformation and side-chain chemistry. researchgate.net

Below is a table summarizing the potential impacts of the Leu-OH branch on the properties of an Asp-containing peptide.

| Property | Impact of Leu-OH Branch on Aspartic Acid Side Chain | Rationale |

| Secondary Structure Propensity | Likely to disrupt canonical α-helices and β-sheets. May favor turn-like or irregular structures. | Steric hindrance from the bulky branch; competition for hydrogen bonding from the branch's amide and carboxyl groups. libretexts.orgpnas.org |

| Stability | May decrease the stability of ordered secondary structures. Overall peptide stability is sequence-dependent. | Introduction of conformational flexibility and competing interactions. |

| Solubility | Creates an amphipathic side chain, potentially altering solubility characteristics depending on the solvent. | Combines the hydrophilic nature of the aspartic acid backbone with the hydrophobic leucine and polar carboxyl group. mdpi.com |

| Conformational Dynamics | Increases local flexibility and the number of accessible conformations. | The rotatable bonds within the branched side chain contribute to a larger conformational space. |

Biological Functions and Therapeutic Modalities Associated with Asp Leu Containing Peptide Derivatives

Structure-Activity Relationship (SAR) Studies of Dipeptides and Branched Peptides

The physicochemical properties of amino acid side chains—specifically their hydrophobicity, bulkiness, and polarity—are determinant factors in the biological activity of dipeptides. researchgate.netresearchgate.net

Hydrophobicity: The hydrophobicity of amino acid residues, particularly at the N-terminus, plays a key role in various biological interactions. researchgate.netresearchgate.net For instance, in the context of Dipeptidyl Peptidase IV (DPP-IV) inhibition, increased hydrophobicity at the N-terminal position often enhances inhibitory potency. researchgate.netmdpi.com Hydrophobic residues like Leucine (B10760876) (Leu), Valine (Val), and Phenylalanine (Phe) can improve the peptide's ability to interact with hydrophobic pockets in enzymes or with lipid components of cell membranes, which is crucial for activities like antioxidant or antimicrobial action. nih.govmdpi.com Research on Angiotensin I-Converting Enzyme (ACE) inhibitors has shown that potent dipeptides are often composed of residues with bulky and hydrophobic side chains. nih.govgenscript.com

Bulkiness: The size and steric profile of amino acid residues influence how a dipeptide fits into the active site of an enzyme or receptor. For ACE inhibition, dipeptides with bulky side chains are often preferred. genscript.com Similarly, the bulkiness of N-terminal amino acids contributes to improved inhibition of DPP-IV. researchgate.net However, the effect can be position-dependent; for example, enhancing ACE-inhibitory potential has been linked to increased side-chain hydrophobicity of the C-terminal amino acid and a decreased side-chain size of the adjacent residue. nih.gov

Polarity: The polarity of amino acid residues, governed by the presence of charged or polar functional groups, significantly affects a dipeptide's interactions. The N-terminal position's polarity is a known contributor to DPP-IV inhibition. researchgate.net The presence of charged groups, such as the carboxylic acid in Aspartic acid (Asp), can have a profound impact. For example, dipeptides with a negatively charged residue like Asp at the N-terminus have been found to be among the least efficient substrates for DPP-IV. Conversely, positively charged residues are often preferred at specific positions in tripeptide ACE inhibitors. genscript.com

Enzyme Inhibition by Dipeptide Analogues

Dipeptides and their analogues are widely studied as inhibitors of various enzymes critical to physiological and pathological processes. Their small size and specific recognition features make them attractive candidates for drug design.

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. rsc.orgresearchgate.net Its inhibition is a key therapeutic strategy for managing type 2 diabetes. researchgate.netjst.go.jp Dipeptides are a well-established class of DPP-IV inhibitors. bachem.com

The structure of the dipeptide is paramount for its inhibitory activity. Studies have shown that the N-terminal amino acid is a dominant factor. researchgate.netacs.org Dipeptides with hydrophobic amino acids like Tryptophan (Trp), Leucine (Leu), Isoleucine (Ile), or Valine (Val) at the N-terminus often exhibit potent DPP-IV inhibition. mdpi.comnih.gov For example, Trp-Leu is a powerful inhibitor, whereas its reverse sequence, Leu-Trp, is approximately 20 times less potent. nih.govrsc.org This highlights the importance of the residue's position.

In the context of Asp-Leu, the N-terminal Aspartic acid residue is significant. Research indicates that a negatively charged residue at the N-terminus can render a dipeptide a less efficient substrate or inhibitor of DPP-IV. One study found that Trp-Asp was the only dipeptide with an N-terminal Trp that did not inhibit DPP-IV, suggesting the negative charge of Asp is detrimental to this specific interaction. nih.govrsc.org The mode of inhibition can also vary, with different dipeptides acting as competitive or non-competitive inhibitors, suggesting they may bind to different sites on the enzyme. nih.govrsc.org

Table 1: IC₅₀ Values of Various Dipeptides for DPP-IV Inhibition This table is for illustrative purposes and includes data for dipeptides related to the discussion.

| Dipeptide | IC₅₀ (μM) | Source |

|---|---|---|

| Trp-Arg | <45 | nih.govrsc.org |

| Trp-Lys | <45 | nih.govrsc.org |

| Trp-Leu | <45 | nih.govrsc.org |

| Val-Leu | 74 | jst.go.jpjst.go.jp |

ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure. genscript.comfrontiersin.org Its inhibition is a primary strategy for treating hypertension. Food-derived peptides, particularly dipeptides, are recognized as potential ACE inhibitors. researchgate.netnih.gov

SAR studies reveal that potent ACE-inhibiting dipeptides are generally composed of bulky and hydrophobic side chain residues. nih.gov The C-terminal residue is particularly important; aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp) or Proline at the C-terminus are often favored. nih.gov For the N-terminus, hydrophobic amino acids such as Leucine, Isoleucine, and Valine are preferable. nih.gov

The dipeptide Phe-Leu, for example, was isolated from salmon muscle and found to be a non-competitive ACE inhibitor with an IC₅₀ value of 13.6 μM. researchgate.net Its reverse sequence, Leu-Phe, was a much weaker competitive inhibitor, demonstrating the critical role of amino acid sequence and positioning in determining both potency and mechanism of inhibition. researchgate.net

Table 2: IC₅₀ Values of Select Dipeptides for ACE Inhibition This table is for illustrative purposes and includes data for dipeptides related to the discussion.

| Dipeptide | IC₅₀ (μM) | Inhibition Mode | Source |

|---|---|---|---|

| Phe-Leu | 13.6 | Non-competitive | researchgate.net |

| Leu-Phe | 383.2 | Competitive | researchgate.net |

| Ile-Tyr | 0.00034 | Not Specified | eurekaselect.com |

| Leu-Trp | Not Specified | Not Specified | eurekaselect.com |

Beyond DPP-IV, other serine proteases are also targets for dipeptide-based inhibitors. Hepsin, a type II transmembrane serine protease implicated in prostate cancer, can be potently inhibited by dipeptide analogues. researchgate.net Research has shown that for certain tetrapeptide inhibitors, the minimal structural unit required for activity is a dipeptide. researchgate.net Specifically, the dipeptide Leu-Arg was identified as the minimal inhibitory unit for hepsin. researchgate.net Peptidyl fluoromethyl ketones and phosphonate (B1237965) esters are other classes of compounds based on peptide structures that have been developed as irreversible inhibitors of serine proteases like chymotrypsin (B1334515) and elastase. nih.govacs.org

Angiotensin I-Converting Enzyme (ACE) Inhibition

Antimicrobial Activity of Dipeptide and Branched Peptide Structures

Dipeptides and more complex branched peptide structures have demonstrated notable antimicrobial properties against a range of bacteria and fungi. mdpi.comnih.govorientjchem.orgacs.org

The antimicrobial action of many peptides is linked to their ability to interact with and disrupt microbial cell membranes. mdpi.com Hydrophobicity is a crucial factor, as it facilitates the peptide's insertion into the hydrophobic core of the phospholipid bilayer, leading to membrane disruption and cell death. mdpi.com Cyclic dipeptides have shown concentration-dependent antibacterial properties, which are often attributed to their hydrophobic nature. oup.com

Modulation of Neurological Pathways by Specific Dipeptide Analogues

The constituent amino acids of Aspartyl-Leucine, aspartic acid and leucine, and their analogues, play crucial roles in the central nervous system (CNS). Dipeptides and their derivatives can influence neurological pathways through various mechanisms, from direct neurotransmission to the modulation of complex signaling cascades.

Glutamate (B1630785) and aspartate are primary excitatory neurotransmitters, and their activity is fundamental to neuronal function. nih.gov Dipeptides containing these amino acids are present in the cerebrospinal fluid (CSF), suggesting their involvement in brain metabolism and neurotransmission. nih.govnih.gov The D-isomers of these amino acids, in particular, have been shown to modulate neurological pathways significantly.

D-Aspartate and the NMDA Receptor: D-aspartate (D-Asp), an analogue of one of the amino acids in H-Asp-Leu-OH, is an endogenous molecule in the mammalian brain that directly influences N-methyl-D-aspartate (NMDA) receptor-mediated transmission. nih.govfrontiersin.org The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. frontiersin.orgucdavis.edunews-medical.net

Key findings on D-Asp's modulation of neurological pathways include:

Direct NMDAR Activation: D-Asp binds to the agonist site on the NMDA receptor, contributing to its activation. frontiersin.orgmdpi.com

Glutamate Release: D-Asp can trigger the presynaptic release of L-glutamate in specific brain regions, further amplifying glutamatergic signaling. frontiersin.orgmdpi.com

Synaptic Plasticity: By enhancing NMDA receptor-dependent long-term potentiation (LTP), D-Asp plays a role in the molecular basis of learning and memory. nih.govfrontiersin.org

Neuropathological Links: Dysregulation of D-Aspartate levels and metabolism has been implicated in neurological and psychiatric disorders. Reduced levels have been found in the brains of patients with schizophrenia, while abnormal levels are also associated with Alzheimer's disease. nih.govfrontiersin.orgmdpi.com

Leucine Analogues and Neuroprotection: Analogues of leucine also exhibit significant neurological effects. D-leucine has been investigated as a potential anti-seizure agent, although its rapid metabolism in the brain presents a challenge. nih.gov A modified version, N-acetyl-L-leucine, has shown therapeutic promise for several neurodegenerative conditions. nih.gov It is approved for treating neurological manifestations of Niemann-Pick disease type C and is being researched for Parkinson's disease, amyotrophic lateral sclerosis (ALS), and other disorders. nih.govwikipedia.org Research suggests N-acetyl-L-leucine works by improving the function of lysosomes, mitochondria, and synapses. nih.govuni-marburg.de

Cyclic Dipeptides: Cyclic dipeptides (CDPs), or diketopiperazines, represent another class of structural analogues. These compounds are noted for their enhanced stability and ability to cross the blood-brain barrier. oup.com Various CDPs have demonstrated neuroprotective, anti-inflammatory, and cognitive-modulating properties. itjfs.comresearchgate.net For example, cyclo(His-Pro), which is found endogenously in the mammalian CNS, has shown neuroprotective effects and is considered a promising therapeutic lead. oup.comcore.ac.uk

The following table summarizes the neurological modulation by analogues of Asp-Leu's constituent amino acids.

Table 1: Neurological Modulation by Aspartate and Leucine Analogues| Analogue | Neurological Target/Pathway | Observed Effect | Potential Implication |

|---|---|---|---|

| D-Aspartate | NMDA Receptor | Agonist; enhances LTP; evokes L-glutamate release nih.govfrontiersin.orgmdpi.com | Modulation of synaptic plasticity; potential role in cognitive function and neurological disorders frontiersin.orgmdpi.com |

| D-Leucine | Undiscovered receptor | Anti-seizure activity nih.gov | Treatment for epilepsy nih.gov |

| N-acetyl-L-leucine | Lysosomal, mitochondrial, and synaptic proteins | Upregulation of key proteins; improved synaptic function nih.govuni-marburg.de | Treatment for neurodegenerative diseases like Niemann-Pick and Parkinson's nih.govwikipedia.org |

| Cyclic Dipeptides | Various CNS targets | Neuroprotective, anti-inflammatory, can cross blood-brain barrier oup.comitjfs.com | Broad therapeutic potential for neurological disorders oup.comcore.ac.uk |

Therapeutic Potential of Peptide Mimetics and Modified Peptide Agents

While peptides have high specificity and potency, their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. nih.govmdpi.com To overcome these hurdles, researchers develop peptide mimetics (peptidomimetics) and other modified peptide agents that retain the biological activity of the parent peptide but have improved drug-like properties. mdpi.com

Strategies for Peptide Modification: Several strategies are employed to enhance the therapeutic profile of peptides like Asp-Leu.

Incorporation of Unnatural Amino Acids: Substituting standard L-amino acids with D-amino acids or other non-canonical amino acids can significantly increase resistance to proteolytic degradation by enzymes. rsc.orgnih.gov

Cyclization: Converting linear peptides into cyclic structures masks the N- and C-termini from exopeptidases, enhancing stability. This conformational constraint can also improve receptor binding affinity and selectivity. mdpi.comrsc.orgmdpi.com

Backbone Modification: Altering the peptide backbone, for instance by creating azapeptides (where an α-carbon is replaced by a nitrogen atom), can confer resistance to proteolysis while maintaining the side-chain orientations necessary for biological activity. researchgate.net The incorporation of triazole rings into the backbone is another technique to create stable amide bond surrogates. frontiersin.org

Branched Peptides and Dendrimers: Creating multi-armed or branched structures, such as a (Leu-Asp-Leu-Lys)3 peptide nanostructure, can increase the local concentration of the bioactive motif and enhance stability and function. rsc.org

Peptidomimetics: These are compounds designed to mimic the essential features of a peptide. For example, α/β/γ-peptidomimetics have been designed based on key residues like Leu and Asp to mimic the helical domains of proteins involved in protein-protein interactions, which are often implicated in disease. rsc.org

These modifications are crucial for developing peptide-based drugs that can be effective in treating a range of conditions, including neurological disorders, cancer, and infectious diseases. rsc.orgnih.gov

The following table outlines key modification strategies and their therapeutic advantages.

Table 2: Therapeutic Modification Strategies for Peptides| Modification Strategy | Description | Therapeutic Advantage | Example Application |

|---|---|---|---|

| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers. nih.gov | Increased resistance to enzymatic degradation, longer half-life. rsc.orgnih.gov | Development of more stable antimicrobial and anticancer peptides. nih.gov |

| Cyclization | Forming a cyclic structure from a linear peptide. mdpi.com | Enhanced proteolytic stability, improved receptor affinity and selectivity. mdpi.comrsc.org | Cyclic RGD peptides in cancer therapy; development of various antimicrobial agents. mdpi.com |

| Branched Peptides | Creating structures with multiple peptide chains extending from a central core. rsc.org | Increased multivalency, enhanced biological activity, improved stability. rsc.org | Branched peptides for use in drug delivery and as potential cancer therapies. rsc.org |

| Peptidomimetics | Designing non-peptide molecules that mimic the 3D structure and function of a peptide. researchgate.netrsc.org | Improved oral bioavailability, stability, and pharmacokinetic properties. mdpi.comresearchgate.net | Azapeptide and triazole-containing peptides as enzyme inhibitors or anticancer agents. researchgate.netfrontiersin.org |

Advanced Applications in Biomaterials and Nanomedicine

Self-Assembling Peptide Systems for Advanced Materials

Self-assembly is a process where molecules spontaneously organize into well-defined structures. nih.gov Peptides, due to their inherent biocompatibility and the specific non-covalent interactions they can form, are excellent building blocks for such materials. beilstein-journals.orgrsc.org These interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, guide the formation of complex nanostructures like fibers, ribbons, and sheets that can entrap large amounts of water to form hydrogels. nih.govmdpi.com

Dipeptides represent the smallest peptide unit capable of forming self-assembling hydrogels. researchgate.netnih.gov Their simplicity, ease of synthesis, and biocompatibility make them ideal for creating scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cells in tissue engineering applications. acs.orgacs.org These hydrogels can be designed to be injectable, allowing for minimally invasive procedures. nih.gov

While specific research on H-Asp(Leu-OH)-OH hydrogels is still developing, the principles of dipeptide self-assembly suggest its potential. The aspartic acid residue provides a hydrophilic component and potential for electrostatic interactions, while the leucine (B10760876) side chain introduces a hydrophobic element crucial for driving the self-assembly process. mdpi.com This amphiphilic nature is a key driver for the formation of the nanofibrous networks characteristic of hydrogels. These materials are being explored for their ability to encapsulate and provide sustained release of therapeutic agents, making them promising for drug delivery applications. mdpi.comresearchgate.net

For linear dipeptides, self-assembly is often driven by a combination of hydrogen bonding between the peptide backbones, forming β-sheet-like structures, and hydrophobic or aromatic interactions between the amino acid side chains. nih.govresearchgate.net The introduction of a branch, as seen in this compound where a leucine molecule is attached to the side chain of aspartic acid, adds a layer of complexity and opportunity. This branching can influence the packing of the molecules, potentially leading to different and more complex three-dimensional structures. rsc.org The branched structure can enhance the mechanical properties and control the degradation rate of the resulting biomaterials, which are critical parameters for their application in medicine. rsc.org

Dipeptide-Based Hydrogels for Tissue Engineering and Drug Delivery

Peptide-Functionalized Nanomedicine for Targeted Delivery

The functionalization of nanoparticles with peptides is a powerful strategy to enhance their therapeutic efficacy and specificity. acs.orgnih.gov Peptides can act as targeting ligands, guiding nanocarriers to specific cells or tissues, thereby increasing the concentration of a drug at the site of action and reducing off-target side effects. mdpi.comnih.gov

Several methods exist for attaching peptides like this compound to the surface of nanocarriers such as gold nanoparticles and liposomes. The choice of conjugation strategy depends on the functional groups available on both the peptide and the nanoparticle surface. mdpi.commdpi.com

For gold nanoparticles (AuNPs) , conjugation can be achieved through the formation of a strong covalent bond between the thiol group of a cysteine residue (if incorporated into the peptide sequence) and the gold surface. mdpi.com Alternatively, the amine and carboxyl groups present in this compound can be used for direct adsorption or covalent linkage. nih.govacs.org The carboxyl groups of aspartic acid can interact with the gold surface, while the primary amine can be used for conjugation via EDC/NHS chemistry, a common method for forming amide bonds. aurion.nl

For liposomes , which are vesicles composed of lipid bilayers, peptides can be conjugated to the lipid headgroups. nih.govavantiresearch.com Lipids functionalized with reactive groups like maleimide (B117702) or N-hydroxysuccinimide (NHS) esters can be incorporated into the liposome (B1194612) formulation. The peptide can then be coupled to these reactive lipids. avantiresearch.com The carboxyl group of the aspartic acid in this compound could be activated to react with an amine-functionalized lipid, or the peptide's amine group could react with an NHS-ester-functionalized lipid to form a stable amide linkage. avantiresearch.com

Peptide-functionalized nanocarriers can achieve enhanced targeting and cellular uptake through receptor-mediated endocytosis. mdpi.com Many cell types, particularly cancer cells, overexpress specific receptors on their surface. By conjugating a peptide that binds to one of these receptors, the nanocarrier can be directed specifically to the target cells. mdpi.commdpi.com

While the specific receptors targeted by this compound are a subject for further investigation, peptides containing aspartic acid and leucine have been implicated in various biological recognition processes. For instance, the Leu-Asp-Val (LDV) motif is known to bind to certain integrins, which are cell adhesion receptors often involved in cancer progression and angiogenesis. acs.org The structural similarity suggests that this compound could potentially be engineered to target similar receptors, thereby facilitating the uptake of the nanocarrier into the desired cells.

The unique properties of this compound-functionalized biomaterials and nanomedicines open up a wide range of potential applications in oncology and regenerative medicine.

In oncology , targeted drug delivery systems are of paramount importance to improve the therapeutic index of potent anticancer drugs. nih.gov By conjugating this compound to nanocarriers loaded with chemotherapeutic agents, it may be possible to achieve targeted delivery to tumor cells, leading to more effective treatment with reduced systemic toxicity. acs.orgmdpi.com Furthermore, self-assembling hydrogels based on this dipeptide could be used for the localized and sustained release of anticancer drugs directly at the tumor site following surgical resection. mdpi.com

In regenerative medicine , the goal is to repair or replace damaged tissues and organs. nih.gov Hydrogels derived from this compound could serve as biocompatible scaffolds that support cell attachment, proliferation, and differentiation, essential processes for tissue regeneration. mdpi.com Their injectable nature would be advantageous for filling irregularly shaped defects in tissues like bone or cartilage. mdpi.com By incorporating growth factors or other bioactive molecules within the hydrogel matrix, these scaffolds could actively promote the healing process.

Computational Approaches in the Design and Characterization of Branched Peptides

Molecular Modeling and Simulation Techniques for De Novo Design

De novo design refers to the creation of new peptide sequences from scratch, tailored to have specific functions. units.it Molecular modeling and simulation are at the heart of this process, enabling scientists to build and test virtual peptide structures before undertaking costly and time-consuming laboratory synthesis. escholarship.org

Molecular Dynamics (MD) simulations are a cornerstone technique, allowing researchers to observe the dynamic behavior of peptides at an atomic level. acs.org For a branched peptide like H-Asp(Leu-OH)-OH, MD simulations can predict its conformational landscape—the collection of three-dimensional shapes the molecule is likely to adopt in solution. acs.orgnih.gov These simulations can reveal how the branched structure influences folding, stability, and interactions with other molecules. nih.gov By simulating the peptide in different environments, such as in water or near a cell membrane model, scientists can gain insights into its potential biological activity. nih.govelifesciences.org For example, simulations can show how a branched peptide might perturb a bacterial membrane, suggesting a mechanism for antimicrobial activity. nih.gov

Other computational techniques used in de novo design include:

Homology Modeling: This method constructs a 3D model of a peptide based on the known structure of a similar, or homologous, peptide. mdpi.com

Protein Language Models (PLMs): Drawing from advancements in artificial intelligence, these models learn patterns from vast databases of protein sequences to predict peptide structures and functions. mdpi.com

Algorithmic Design: Specialized algorithms, such as those based on computational evolution, can iteratively mutate and refine peptide sequences to optimize them for a specific target or function. units.itnih.gov A peptide coassembly design (PepCAD) algorithm, for instance, has been developed to search for pairs of peptides that can co-assemble into specific nanostructures. researchgate.net

These simulation-guided strategies rationalize the design process, allowing for the progressive functionalization of a simple peptide scaffold to develop molecules with desired properties. acs.org The conformational stability of designed peptides, such as regular β-helices, can be assessed using molecular dynamics simulations to identify promising sequences for synthesis. nih.gov

| Technique | Principle | Application for Branched Peptides like this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics. acs.org | Predicting 3D structure, conformational flexibility, stability, and interactions with biological targets (e.g., membranes, proteins). nih.gov |

| Monte Carlo (MC) | Uses random sampling to explore the conformational space of a molecule. | Efficiently searching for low-energy conformations and predicting peptide folding pathways. |

| Homology Modeling | Builds a model of a target peptide using a known experimental structure of a related peptide as a template. mdpi.com | Generating an initial structural model when experimental data is unavailable but a template structure exists. |

| Coarse-Grained (CG) Simulation | Simplifies molecular representation by grouping atoms into larger "beads" to simulate longer timescales and larger systems. arxiv.org | Studying large-scale phenomena like self-assembly of peptides into nanostructures or hydrogels. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgchemrxiv.org In peptide research, QSAR models are powerful tools for predicting the bioactivity of novel peptides like this compound, guiding the selection of the most promising candidates for synthesis and testing. nih.govrsc.org

The development of a QSAR model involves several key steps:

Data Set Selection: A collection of peptides with known biological activities (e.g., enzyme inhibitory activity, antioxidant capacity) is compiled. researchgate.net For dipeptides, this could include data on angiotensin-converting enzyme (ACE) inhibition or bitterness thresholds. acs.orgnih.gov

Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. acs.org These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building and Validation: Statistical methods are used to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The model's predictive power is then rigorously tested using techniques like cross-validation and external validation sets. researchgate.net

| Descriptor Category | Description | Examples |

|---|---|---|

| Physicochemical | Properties related to the physical and chemical characteristics of the molecule. | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR). |

| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity and branching. acs.org | Molecular Connectivity Indices, Wiener Index, Molecular Electronegativity Distance Vector (MEDV). acs.org |

| Quantum Chemical | Derived from quantum mechanics calculations, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges. |

| 3D Descriptors | Based on the 3D conformation of the molecule. oup.com | Solvent Accessible Surface Area (SASA), Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA). oup.com |

For example, a QSAR study on ACE-inhibitor dipeptides used numerical descriptive vectors derived from the physicochemical properties of amino acids to build a predictive model. nih.gov The resulting model was able to accurately predict the activity of the peptides and identify key residues. nih.gov Similarly, QSAR models have been successfully developed for the antioxidant activity of dipeptides, identifying hydrophobicity at the N-terminal residue as a critical factor. researchgate.net Such studies demonstrate the feasibility of using QSAR to screen virtual libraries of dipeptides, including branched variants like this compound, to identify those with high potential bioactivity.

Integration of Computational and Experimental Data for Rational Peptide Engineering

Rational peptide engineering aims to methodically improve a peptide's properties by making targeted modifications to its sequence and structure. The most powerful approach to this is the integration of computational modeling with experimental validation. cecam.org This creates a synergistic cycle where computational predictions guide experimental work, and the resulting data is used to refine and improve the computational models. arxiv.orgrsc.org

This integrated pipeline significantly accelerates the design process and increases the likelihood of success. researchgate.net The workflow typically proceeds as follows:

Initial Design & Prediction: Computational tools, such as the molecular modeling techniques described in section 6.1, are used to design initial peptide candidates and predict their properties (e.g., structure, binding affinity). plos.org

Experimental Validation: The most promising candidates identified in silico are synthesized and tested in the lab. rsc.org Experiments can include structural characterization (e.g., via NMR or spectroscopy) and functional assays to measure bioactivity. arxiv.orgrsc.org

Model Refinement: The experimental results are compared with the computational predictions. cecam.org Discrepancies are used to refine the parameters of the computational model, improving its accuracy for future predictions. arxiv.org

Iterative Optimization: The refined model is used to design a new generation of improved peptides, and the cycle repeats. arxiv.org

This iterative process allows for the efficient exploration of the vast chemical space of possible peptides. biorxiv.org For example, an integrated computational-experimental pipeline was used to design π-conjugated peptides for self-assembly. rsc.org By sampling only a tiny fraction of the possible sequences with computation (~0.17%) and experiment (~0.004%), researchers were able to identify novel high-performing molecules and extract key design principles. rsc.org Another study combined phage display with molecular modeling to redesign a peptide, resulting in a 10- to 28-fold improvement in its binding affinity to a cancer biomarker. plos.org

Future Directions and Research Challenges in Branched Peptide Chemistry

Development of Novel Synthetic Routes for Complex Branched Architectures

The synthesis of branched peptides presents considerable challenges, often involving complex protection and deprotection steps. rhhz.net Future research will likely focus on developing more efficient and versatile synthetic routes to create increasingly complex and diverse branched peptide architectures.

Current methods for creating branched peptides, such as those involving a lysine (B10760008) core to link multiple peptide chains, can be hampered by issues like steric hindrance and peptide aggregation during synthesis. lifetein.com Innovations in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are crucial for overcoming these hurdles. acs.org The development of novel linker and branching strategies will be key to producing highly pure and functional branched peptides. acs.org

Furthermore, the exploration of bio-orthogonal "click" chemistry and native chemical ligation represents a promising avenue for the synthesis of complex branched structures under mild, unprotected conditions. rhhz.net These methods could facilitate the creation of novel peptide constructs with unique therapeutic and biomaterial applications.

Recent advancements include:

Automated synthesis platforms to improve efficiency and reduce costs. acs.org

Microwave-assisted solid-phase synthesis to accelerate the synthesis process. nih.gov

Side-chain ligation strategies , for example at asparagine residues, to create branched and even cyclic peptides. rhhz.net

Elucidation of Conformational Dynamics and Their Correlation with Biological Function

Understanding the three-dimensional structure and conformational flexibility of branched peptides is critical to understanding their biological activity. Unlike their linear counterparts, the branched structure of these peptides can lead to unique folding patterns and dynamic behaviors that directly influence their function. rsc.org

Future research will need to employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and electron paramagnetic resonance (EPR) spectroscopy, alongside computational methods like molecular dynamics (MD) simulations. unige.chacs.org These approaches can provide detailed insights into the conformational landscape of branched peptides and how it is influenced by factors like solvent and interactions with biological targets. nih.govacs.org

A key area of investigation will be to establish a clear correlation between the conformational dynamics of branched peptides and their biological functions. For instance, understanding how the branching architecture affects the presentation of bioactive epitopes will be crucial for designing more potent and selective peptide-based drugs and vaccines. unige.ch The increased structural rigidity of some branched peptides can enhance their binding affinity and resistance to enzymatic degradation. frontiersin.org

Clinical Translation of Branched Peptide-Based Therapeutics and Biomaterials

Branched peptides hold significant promise for a wide range of biomedical applications, from targeted drug delivery to tissue engineering. rsc.orgresearchgate.net However, translating these promising preclinical findings into clinical applications presents several challenges.

Therapeutics:

Branched peptides can be designed to target specific receptors overexpressed on tumor cells, acting as "Trojan horses" to deliver cytotoxic agents directly to the cancer cells. tandfonline.com This approach has shown potential in preclinical models of various cancers. researchgate.net

The multivalent nature of branched peptides can enhance their binding affinity and efficacy. researchgate.net For example, branched antimicrobial peptides have demonstrated increased stability and potent activity against multi-drug resistant bacteria. researchgate.net

The development of branched peptide-based vaccines, such as Multiple Antigen Peptides (MAPs), offers a way to elicit a robust immune response. lifetein.com

Biomaterials:

Branched peptides can self-assemble into hydrogels and other nanostructures that mimic the native extracellular matrix, providing scaffolds for tissue regeneration. rsc.orgunimib.it

The mechanical properties and degradation rates of these biomaterials can be tuned by altering the branched peptide design. rsc.org

These materials have potential applications in wound healing, drug delivery, and as coatings for medical implants. rsc.org

Overcoming the hurdles of large-scale, cost-effective synthesis and ensuring the safety and efficacy of these complex molecules in humans will be critical for their successful clinical translation. mdpi.com

Addressing Challenges in Peptide Stability and Immune Response for Biomedical Applications

Two of the most significant challenges in the development of peptide-based therapeutics and biomaterials are their inherent instability in vivo and the potential to elicit an unwanted immune response. conceptlifesciences.combsmiab.org

Stability: Linear peptides are often rapidly degraded by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. conceptlifesciences.com Branched peptides can exhibit significantly enhanced resistance to enzymatic degradation due to their more compact and sterically hindered structures. tandfonline.comcreative-peptides.com

Strategies to further improve stability include:

Incorporation of non-natural amino acids , such as D-amino acids, to reduce recognition by proteases. conceptlifesciences.com

Cyclization of the peptide backbone to create a more rigid and less accessible structure. frontiersin.org

PEGylation or conjugation to other polymers to increase molecular weight and prolong circulation time. conceptlifesciences.com

Immune Response: While the goal of peptide vaccines is to stimulate a specific immune response, for other therapeutic and biomaterial applications, immunogenicity is an undesirable side effect. conceptlifesciences.commdpi.com The introduction of foreign peptide sequences can trigger an immune reaction, leading to the production of antibodies that can neutralize the therapeutic agent or cause adverse effects. conceptlifesciences.com

Strategies to mitigate immunogenicity include:

Careful sequence design to avoid known T-cell and B-cell epitopes.

Humanization of peptide sequences to more closely resemble endogenous peptides.

Formulation strategies that shield the peptide from the immune system. bsmiab.org

Future research will focus on developing predictive models for peptide immunogenicity and creating novel strategies to modulate the immune response to peptide-based products, ensuring their safety and effectiveness for a wide range of biomedical applications.

Q & A

Q. What established synthetic protocols are available for H-Asp(Leu-OH)-OH, and how do their yields and purity compare?

- Methodological Answer : The synthesis of this compound typically follows modified Rapoport protocols, as demonstrated in β-lactam precursor synthesis . For example, L-aspartic acid derivatives are protected (e.g., trityl groups) and subjected to stepwise coupling with leucine residues. Yields vary depending on purification strategies:

- Without chromatography : Crude yields of ~72% are achievable via crystallization (e.g., imidazolide intermediates) .

- With purification : HPLC or recrystallization can enhance purity to >98%, though yields may drop to ~60% .

Key steps include protecting group selection (e.g., methyl esters for carboxyl activation) and avoiding racemization via low-temperature coupling .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and stereochemistry. For example, aspartyl α-proton signals appear at δ 3.8–4.2 ppm in DMSO- .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) validate purity (>95%) and molecular weight (e.g., [M+H] at m/z calculated for CHNO) .

- IR Spectroscopy : Confirm amide bonds (1650–1680 cm) and carboxylate groups (1700–1750 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Standardized Protocols : Adopt literature-tested conditions (e.g., Rapoport’s anhydrous DMF for coupling) .

- Batch Consistency : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and optimize stirring rate/temperature.

- Quality Control : Mandate triplicate runs for critical steps (e.g., trityl protection) and cross-validate purity with dual methods (HPLC + NMR) .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity in this compound synthesis, particularly for chiral drug intermediates?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured protecting groups (e.g., Boc-Leu-OH) to bias coupling stereochemistry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric hydrolysis of ester intermediates.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection ensures >99% enantiomeric excess .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound-derived compounds?

- Methodological Answer :

- Source Verification : Re-synthesize compounds using original protocols to confirm structural integrity .

- Assay Standardization : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and control for buffer/pH effects .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent impurities or storage conditions .

Q. What advanced computational methods support the design of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability (e.g., logP calculations via Schrödinger Suite).

- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., penicillin-binding proteins) .

- ADMET Prediction : Tools like SwissADME forecast metabolic stability and toxicity risks for novel derivatives .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.